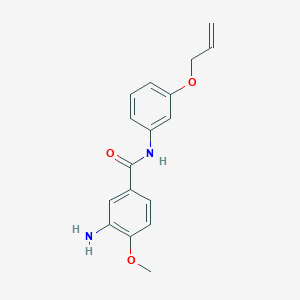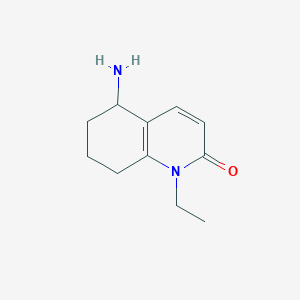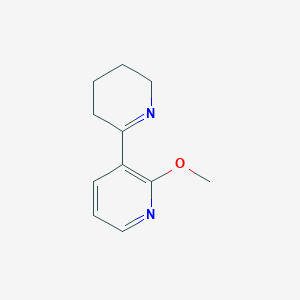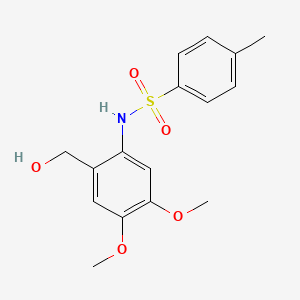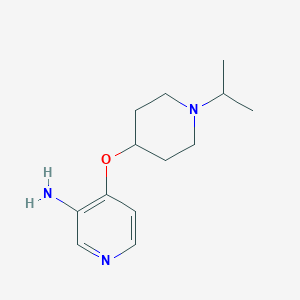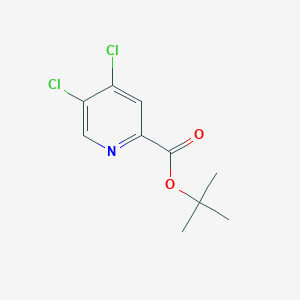![molecular formula C16H19NOS B13000556 N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B13000556.png)
N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a biphenyl group attached to a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide typically involves the reaction of [1,1’-biphenyl]-4-amine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Sulfinamides: A class of compounds containing the sulfinamide functional group, known for their diverse chemical reactivity.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide is unique due to the combination of the biphenyl and sulfinamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19NOS |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-methyl-N-(4-phenylphenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)19(18)17-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,17H,1-3H3 |
InChI Key |
ROXBWWOGTMOXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
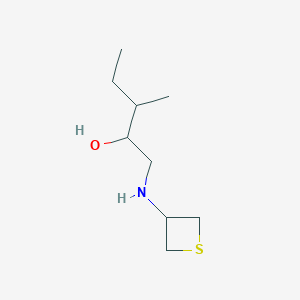
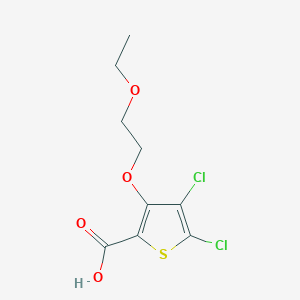

![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
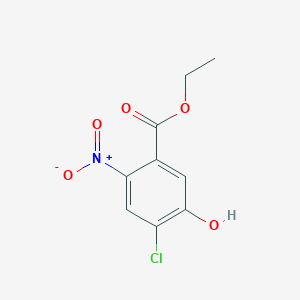

![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)
